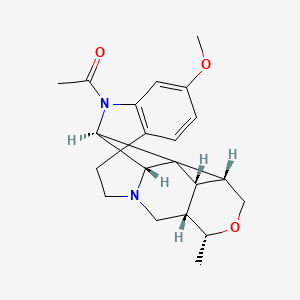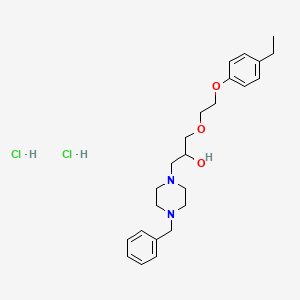![molecular formula C16H14ClFN2O3S B2980524 5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide CAS No. 1903844-22-3](/img/structure/B2980524.png)
5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide is a highly specific compound notable for its structural complexity and potential applications in various scientific domains. This compound is characterized by a thiophene ring substituted with chloro, fluorine, and oxazepine groups, imparting unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Synthesis of Intermediate Oxazepine: : Starting from a suitable benzofuran derivative, the intermediate oxazepine can be formed through cyclization reactions under controlled conditions. Catalysts like palladium may be used to facilitate the reaction.
Introduction of Fluorine and Chlorine: : The specific incorporation of fluorine and chlorine atoms involves halogenation reactions, often carried out in an inert atmosphere using reagents like fluorine gas and thionyl chloride.
Formation of Carboxamide Group: : The final step includes the conversion of the intermediate compound to the target carboxamide through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial-scale production of this compound might employ similar synthetic strategies but optimized for higher yield and efficiency. Process intensification techniques, such as continuous flow synthesis, can be utilized to streamline the synthesis and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the thiophene ring and the oxazepine moiety.
Reduction: : Reduction of the compound may lead to the cleavage of double bonds or the removal of oxygen atoms.
Substitution: : Substitution reactions involving the thiophene ring and halogen atoms can yield various derivatives with altered properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: : Halogenating agents like chlorine or fluorine gas, alkylating agents for introducing different groups.
Major Products Formed
The reaction products depend on the specific reagents and conditions used. Oxidation might yield sulfoxides or sulfones, while reduction could produce simpler derivatives. Substitution reactions typically lead to a variety of halogenated or alkylated products.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide finds applications in several research areas:
Chemistry: : Used as a precursor or intermediate for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and chemical behaviors.
Medicine: : Investigated for its potential therapeutic effects, particularly in the fields of oncology and neurology.
Industry: : Used in the synthesis of specialized materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites of specific enzymes, inhibiting or modulating their activity. The pathways involved can include signal transduction cascades and metabolic pathways, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-N-(2-(benzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide: : A compound with a similar backbone but lacking the fluorine atom.
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-thiophene-2-carboxamide: : Lacks the chloro group, potentially altering its chemical reactivity and biological activity.
Uniqueness
That should cover the bases. What do you think?
Propiedades
IUPAC Name |
5-chloro-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c17-14-4-3-13(24-14)16(22)19-5-6-20-8-10-7-11(18)1-2-12(10)23-9-15(20)21/h1-4,7H,5-6,8-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYZEJHWRJTKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde](/img/structure/B2980441.png)

![5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2980445.png)

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980448.png)

![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980450.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2980454.png)

![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2980458.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2980461.png)


